(E)-3-(2-chlorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acrylamide
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Description
(E)-3-(2-chlorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acrylamide is a useful research compound. Its molecular formula is C19H17ClN2O3 and its molecular weight is 356.81. The purity is usually 95%.
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Biological Activity
(E)-3-(2-chlorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acrylamide is a synthetic compound with a complex structure characterized by its unique functional groups and heterocyclic components. This compound is of interest due to its potential biological activities, which may include antibacterial, anticancer, and enzyme inhibitory effects.
Chemical Structure and Properties
The molecular formula of this compound is C19H17ClN2O3 with a molecular weight of 356.8 g/mol. The structure features a chlorophenyl group and a tetrahydrobenzo[f][1,4]oxazepin moiety, which are known to contribute to various biological activities.
Property | Value |
---|---|
CAS Number | 1251711-49-5 |
Molecular Formula | C₁₉H₁₇ClN₂O₃ |
Molecular Weight | 356.8 g/mol |
Antibacterial Activity
Recent studies have shown that compounds with similar structural characteristics exhibit significant antibacterial properties. For instance, compounds containing chlorophenyl and oxazepin moieties have demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
Case Study: Antibacterial Screening
A comparative analysis of synthesized compounds revealed that those with the oxazepin structure showed stronger inhibition against S. typhi compared to other tested strains. The results indicated that the presence of the chlorophenyl group enhances the antibacterial efficacy.
Anticancer Activity
The potential anticancer properties of this compound are supported by its structural similarity to other known anticancer agents. Research indicates that compounds featuring heterocyclic cores can inhibit tumor growth and induce apoptosis in cancer cells .
The proposed mechanism includes the inhibition of specific enzymes involved in cancer cell proliferation and survival. Docking studies suggest that this compound can interact with target proteins relevant to cancer pathways.
Enzyme Inhibition
The compound's ability to inhibit key enzymes has been highlighted in various studies. For example, it has been noted for its activity against acetylcholinesterase and urease, which are critical in several physiological processes .
Inhibition Studies
In vitro assays have shown that the compound exhibits strong inhibitory effects on urease with IC50 values comparable to established inhibitors. This suggests potential applications in treating conditions like gastric ulcers where urease plays a significant role.
Comparative Analysis of Biological Activities
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-22-10-11-25-17-8-7-14(12-15(17)19(22)24)21-18(23)9-6-13-4-2-3-5-16(13)20/h2-9,12H,10-11H2,1H3,(H,21,23)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVPHMAWVLUAGP-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C=CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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